N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyl group, and a diphenyl moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chlorobenzyl chloride and diphenylmethanol.
Reaction Steps:
The first step involves the reaction of 2-chlorobenzyl chloride with diphenylmethanol under basic conditions to form an intermediate.
The intermediate is then treated with a strong acid to form this compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions at the chlorobenzyl group can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxo-compounds, depending on the specific conditions.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Derivatives with different functional groups at the chlorobenzyl position.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Biology: It has been studied for its potential antimicrobial properties, inhibiting the growth of certain bacteria. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
Comparison with Similar Compounds
N-(2-chlorobenzyl)-substituted hydroxamate: Used as an antimicrobial agent.
2-chlorobenzyl chloride: A precursor in organic synthesis.
Diphenylmethanol: Used in the synthesis of various diphenyl compounds.
Uniqueness: N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as both a reagent and a potential therapeutic agent sets it apart from similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)methyl-(2-hydroxy-2,2-diphenylethyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSLDQHKGJCXMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[NH2+]CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.